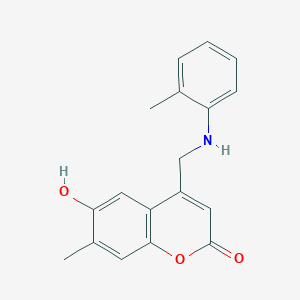
6-羟基-7-甲基-4-((邻甲苯胺)甲基)-2H-色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-7-methyl-4-((o-tolylamino)methyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential pharmacological applications due to its unique chemical properties.
科学研究应用
合成与生物筛选
6-羟基-7-甲基-4-((邻甲苯胺)甲基)-2H-色满-2-酮及其衍生物已被合成,以探索细胞毒性、抗菌和抗真菌特性等生物活性。研究表明,某些衍生物表现出显着的细胞毒活性,并对各种菌株具有广谱抗菌活性。例如,特定的化合物已显示出有效的细胞毒性剂,而其他化合物则表现出高抗菌和抗真菌活性,包括对白色念珠菌的活性。这些化合物还显示出有希望的抗氧化特性,表明潜在的治疗应用 (Khan 等人,2003),(Khan 等人,2004)。
抗菌评估
该化合物的衍生物已对其抗菌功效进行了评估。合成过程通常涉及微波辅助和常规化学合成过程。新合成的化合物对不同类别的细菌和真菌表现出显着的抗菌活性,表明具有药物开发的潜力 (El Azab 等人,2014)。
材料科学与化学性质
结构分析
该化合物的衍生物已进行彻底的结构分析,包括晶体结构测定。此类研究对于理解材料特性及其在电子、光学和制药等各个领域的潜在应用至关重要。例如,已经研究了某些衍生物的晶体结构和物理化学性质,提供了对其稳定性、溶解性和反应性的见解 (Manolov 等人,2008),(Manolov 等人,2012)。
光物理性质
香豆素衍生物的光物理性质,包括 6-羟基-7-甲基-4-((邻甲苯胺)甲基)-2H-色满-2-酮的光物理性质,由于其在染料敏化太阳能电池、光学材料和荧光探针中的潜在应用而成为人们关注的焦点。对荧光行为和与金属相互作用的研究提供了有价值的数据,表明这些化合物可用于从环境传感到着药化学的各种应用中 (Ranjith 等人,2010),(Gad 等人,2020)。
作用机制
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely among different coumarin compounds. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of coumarin compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
生化分析
Biochemical Properties
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit myeloperoxidase activity, an enzyme involved in inflammatory responses . Additionally, this compound can reduce the levels of interleukin-6 (IL-6), a cytokine that plays a role in inflammation and immune responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits neuroprotective properties by mitigating oxidative stress in neuronal cells . It also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .
Molecular Mechanism
At the molecular level, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with myeloperoxidase leads to the inhibition of this enzyme, reducing the production of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one have been studied over time. The compound demonstrates stability under various conditions, maintaining its biochemical activity for extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy.
Dosage Effects in Animal Models
The effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for different tissues, leading to varying concentrations in different organs . This distribution pattern can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is critical for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell . This precise localization is essential for the compound’s efficacy in modulating cellular processes.
属性
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylanilino)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-5-3-4-6-15(11)19-10-13-8-18(21)22-17-7-12(2)16(20)9-14(13)17/h3-9,19-20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJKWHWXTYJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
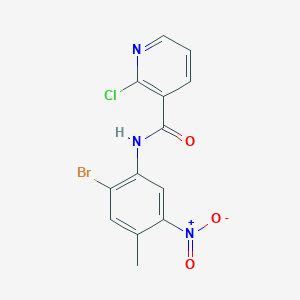

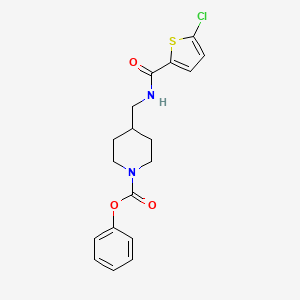
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
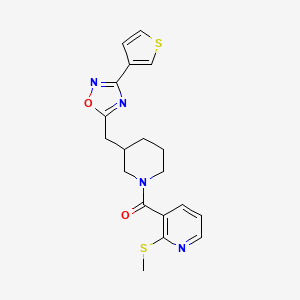
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
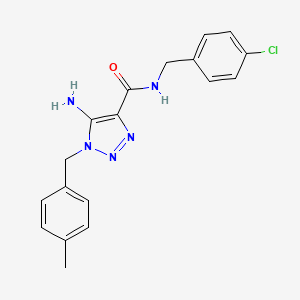
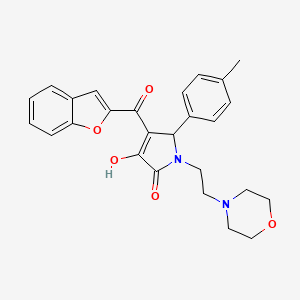
![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
